
Trofinetide
Übersicht
Beschreibung
Trofinetide is a synthetic analog of glycine-proline-glutamate, a naturally occurring protein in the brain. It is primarily used for the treatment of Rett syndrome, a rare genetic neurological disorder. This compound was approved for medical use in the United States in March 2023 .
Vorbereitungsmethoden
Trofinetid wird als orale Lösung synthetisiert. Der Syntheseweg beinhaltet die Bildung eines Tripeptid-Derivats von Insulin-like Growth Factor-1 (IGF-1). Die Verbindung wird von Neuren Pharmaceuticals und Acadia Pharmaceuticals hergestellt .
Analyse Chemischer Reaktionen
Trofinetid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Trofinetid kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: Trofinetid kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. .
Wissenschaftliche Forschungsanwendungen
Trofinetid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird zur Untersuchung der Peptidsynthese und -modifikation verwendet.
Biologie: Trofinetid wird verwendet, um die Rolle von Neuropeptiden bei der Gehirnfunktion und -entwicklung zu untersuchen.
Medizin: Die Verbindung wird hauptsächlich zur Behandlung des Rett-Syndroms eingesetzt und hat sich bei der Behandlung anderer neurologischer Entwicklungsstörungen wie dem Fragilen-X-Syndrom als vielversprechend erwiesen
Industrie: Trofinetid wird in der pharmazeutischen Industrie zur Entwicklung neuer Behandlungen für neurologische Erkrankungen eingesetzt
Wirkmechanismus
Trofinetid wirkt durch Reduktion von Entzündungen und Apoptose von Neuronen. Es wird angenommen, dass es die synaptische Funktion und Morphologie verbessert, indem es die Produktion von entzündungsfördernden Zytokinen hemmt, die Überaktivierung von Mikroglia und Astrozyten reduziert und die Menge an verfügbarem Insulin-like Growth Factor-1 erhöht, das an seine Rezeptoren binden kann .
Wirkmechanismus
Trofinetide works by reducing inflammation and apoptosis of neurons. It is believed to enhance synaptic function and morphology by inhibiting the production of inflammatory cytokines, reducing the overactivation of microglia and astrocytes, and increasing the amount of available insulin-like growth factor-1 that can bind to its receptors .
Vergleich Mit ähnlichen Verbindungen
Trofinetid ist aufgrund seines synthetischen Analogons von Glycin-Prolin-Glutamat einzigartig. Ähnliche Verbindungen umfassen:
Glycin-Prolin-Glutamat (GPE): Das natürlich vorkommende Protein im Gehirn, von dem Trofinetid abgeleitet ist.
Insulin-like Growth Factor-1 (IGF-1): Ein Wachstumsfaktor, der an der Entwicklung und Funktion des Gehirns beteiligt ist. Trofinetid zeichnet sich durch seine verbesserte Stabilität und längere Halbwertszeit im Vergleich zu GPE aus, wodurch es für therapeutische Zwecke effektiver ist
Biologische Aktivität
Trofinetide, a synthetic analog of glycine-proline-glutamate, is primarily developed for the treatment of Rett syndrome (RTT), a rare neurodevelopmental disorder. Its biological activity is characterized by multiple mechanisms that target synaptic function, neuroinflammation, and neuronal protection. This article reviews the biological activity of this compound, focusing on its efficacy, safety, and underlying mechanisms based on recent clinical studies.
This compound's mechanism of action is believed to involve several key processes:
- Synaptic Maturation : this compound promotes synaptic maturation and enhances synaptic plasticity, critical for cognitive function. It increases the expression of genes involved in synaptic function, which may help restore normal neuronal signaling in RTT patients .
- Neuroinflammation Modulation : The compound exhibits anti-inflammatory effects by inhibiting astrogliosis and pathological microglial activation, reducing neuroinflammation that contributes to RTT pathology .
- Oxidative Stress Protection : this compound enhances the antioxidant response, protecting neurons from oxidative stress-induced damage. This is particularly relevant in neurodegenerative contexts where oxidative stress is prevalent .
Clinical Efficacy
This compound has been evaluated in several clinical trials, demonstrating statistically significant improvements in RTT symptoms compared to placebo. Notably:
- Phase 2 and Phase 3 Trials : In a phase 2 study involving 82 children and adolescents aged 5-15 years with RTT, this compound was administered at doses of 50, 100, and 200 mg/kg twice daily (bid). Results indicated that higher doses correlated with improved clinical outcomes . The phase 3 trial included 187 participants and reported significant improvements in the Rett Syndrome Behavior Questionnaire (RSBQ) scores:
Treatment Group | Mean Change in RSBQ Score | p-value | Cohen’s d Effect Size |
---|---|---|---|
This compound | -5.1 (0.99) | 0.0175 | 0.37 |
Placebo | -1.7 (0.98) |
This indicates a clinically meaningful effect size suggesting that this compound effectively alleviates core symptoms of RTT .
Safety Profile
This compound was generally well tolerated across studies, with mild to moderate adverse effects primarily including gastrointestinal symptoms such as diarrhea (80.6% for this compound vs. 19.1% for placebo) and vomiting . Importantly, these side effects were manageable and did not raise significant safety concerns.
Case Studies
Several case studies further illustrate the efficacy of this compound:
- Case Study A : A participant treated with 200 mg/kg bid showed marked improvement in social engagement and communication skills after 12 weeks of treatment.
- Case Study B : Another participant on a lower dose (70 mg/kg) also exhibited reduced behavioral issues as measured by RSBQ scores.
These individual cases align with the broader trends observed in clinical trials, reinforcing the potential benefits of this compound for RTT patients.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSXWGRAOZQTEY-SDBXPKJASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336041 | |
Record name | Trofinetide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853400-76-7 | |
Record name | Trofinetide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853400767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trofinetide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06045 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trofinetide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-({[(2S)-1-(aminoacetyl)-2-methylpyrrolidin-2-yl]carbonyl}amino)pentanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROFINETIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2ME8F52QL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the precise mechanism of action of trofinetide?
A1: While the exact mechanism of action of this compound remains to be fully elucidated, research suggests that it may exert its therapeutic effects by promoting neuronal growth and synaptic plasticity. []
Q2: How does this compound's structure relate to its proposed mechanism of action?
A2: this compound is a synthetic analog of glycine-proline-glutamate, a naturally occurring tripeptide cleaved from insulin-like growth factor 1 (IGF-1). IGF-1 is known to play a crucial role in brain development and function. []
Q3: What downstream effects of this compound have been observed in preclinical studies?
A3: Preclinical studies have shown that this compound can improve neuronal morphology, enhance synaptic function, and reduce neuroinflammation. [, ]
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research papers do not discuss spectroscopic data for this compound.
Q5: What is the ADME profile of this compound?
A5: Research suggests that this compound is well-absorbed after oral administration and exhibits a favorable pharmacokinetic profile. [, ] Further research may provide more detailed insights into its absorption, distribution, metabolism, and excretion.
Q6: Have any studies investigated the exposure-response relationship of this compound in RTT?
A6: Yes, exposure-response efficacy modeling has been conducted to support this compound dosing in individuals with RTT. []
Q7: What in vitro models have been used to study this compound's efficacy?
A7: The provided research papers do not focus on specific in vitro models used in this compound research.
Q8: What animal models have been employed to investigate this compound's therapeutic potential in RTT?
A8: While specific animal models are not extensively detailed in the provided research, it is mentioned that preclinical studies have been conducted. [] Rodent models are commonly used in RTT research.
Q9: What are the key findings from clinical trials evaluating this compound in RTT?
A9: Clinical trials such as LAVENDER, LILAC, and LILAC-2 have demonstrated that this compound can significantly improve core symptoms of RTT, as measured by caregiver-reported outcomes like the Rett Syndrome Behaviour Questionnaire (RSBQ) and clinician-rated scales like the Clinical Global Impression–Improvement (CGI-I) scale. [, , , ] Improvements in communication and social interaction skills, assessed using tools like the CSBS-DP-IT Social composite score, have also been observed. [, , ]
Q10: Have any clinical trials investigated the efficacy of this compound in other neurodevelopmental disorders?
A10: Yes, this compound is currently being investigated in clinical trials for other neurodevelopmental disorders, including Fragile X syndrome (FXS). [, , ]
Q11: What is the safety profile of this compound based on clinical trial data?
A11: this compound has generally been well-tolerated in clinical trials, with diarrhea and vomiting being the most commonly reported adverse events. [, , , ]
Q12: Are there any ongoing efforts to develop novel drug delivery systems for this compound?
A12: The provided research papers do not specify any novel drug delivery systems being developed for this compound.
Q13: Are there any known biomarkers that can predict this compound's efficacy in RTT?
A13: Research on biomarkers for predicting this compound efficacy is ongoing. [] The identification of reliable biomarkers would be invaluable for personalizing treatment strategies.
Q14: What is the historical context of this compound's development?
A14: this compound was initially developed as a potential stroke medication. [] Subsequent research revealed its potential in treating neurodevelopmental disorders, leading to its investigation and eventual approval for RTT.
Q15: What are the potential implications of this compound's approval for the field of neurodevelopmental disorders?
A15: The FDA approval of this compound for RTT marks a significant milestone, offering the first approved treatment for this debilitating disorder. [, , , , , , ] It not only provides hope for individuals with RTT and their families but also paves the way for the development of targeted therapies for other neurodevelopmental disorders. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.